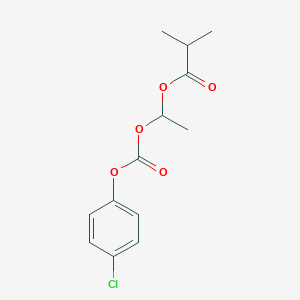

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate is an organic compound with the molecular formula C13H15ClO5 and a molecular weight of 286.71 g/mol . This compound is known for its applications in organic synthesis, particularly in the production of pesticides, pharmaceuticals, fragrances, and other organic compounds .

Preparation Methods

The synthesis of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate typically involves the reaction of 4-chlorophenol with isobutyric anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ethyl chloroformate to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate has a wide range of scientific research applications, including:

Biology: The compound is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: It serves as a precursor in the development of drugs with potential therapeutic effects.

Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate can be compared with other similar compounds, such as:

4-Chlorophenyl isobutyrate: This compound shares a similar structure but lacks the ethyl carbonate group, resulting in different chemical properties and reactivity.

Ethyl 4-chlorophenoxyacetate: This compound has a similar phenoxy group but differs in the ester moiety, leading to variations in its applications and reactivity.

4-Chlorophenoxyacetic acid: This compound is structurally related but contains a carboxylic acid group instead of the ester functionality, influencing its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable in various applications.

Biological Activity

1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate is an ester compound with a unique chemical structure that includes a chlorophenoxy group. Its molecular formula is C13H15ClO5, and it has a molecular weight of approximately 286.71 g/mol. This compound has garnered attention for its potential biological activities, which are explored through various studies.

The synthesis of this compound can be achieved through multiple methods typical for ester formation, involving the reaction of an alcohol with an acid. The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the chlorophenoxy moiety, which is known for its biological activity.

Biological Activity Overview

Antioxidant Activity: Preliminary studies indicate that compounds with similar structures may exhibit significant antioxidant properties. For instance, related compounds have shown effective scavenging activity against reactive oxygen species (ROS), which are implicated in various diseases.

Cytotoxicity and Anticancer Potential: Research into compounds structurally akin to this compound has revealed their cytotoxic effects on cancer cell lines. For example, studies have demonstrated that derivatives with similar functionalities can inhibit cell proliferation in prostate cancer cells, indicating a potential pathway for anticancer applications.

Enzyme Interactions: The biological activity of this compound may also involve interactions with enzymes. Compounds containing chlorophenoxy groups are known to affect various enzymatic pathways, which could lead to therapeutic effects in metabolic disorders or cancer.

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl isobutyrate | C13H15ClO5 | Contains a nitrophenyl group instead of chlorophenyl |

| 4-Chlorophenol | C6H5ClO | Simpler structure; lacks ester functionality |

| Isobutyric Acid | C4H8O2 | Basic carboxylic acid; no aromatic ring |

This table illustrates how this compound stands out due to its specific combination of functional groups, which may impart unique biological properties not found in simpler compounds.

Case Studies and Research Findings

- Antioxidant Studies: A study investigating the antioxidant properties of chlorophenoxy derivatives found that these compounds exhibited significant free radical scavenging activity, suggesting that this compound may similarly contribute to oxidative stress reduction in biological systems.

- Cytotoxicity Assessment: In vitro studies on related compounds have shown a dose-dependent reduction in cell viability in cancer cell lines such as PC3 and DU145. The IC50 values indicated that these compounds could effectively induce apoptosis in cancer cells while sparing normal cell lines, highlighting their potential as selective anticancer agents.

- Mechanistic Insights: Research has suggested that the mechanism of action for similar compounds often involves the induction of oxidative stress within cancer cells, leading to DNA damage and cell cycle arrest. This mechanism could be relevant for understanding how this compound exerts its effects.

Properties

IUPAC Name |

1-(4-chlorophenoxy)carbonyloxyethyl 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClO5/c1-8(2)12(15)17-9(3)18-13(16)19-11-6-4-10(14)5-7-11/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHOSCHERXEKED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.